molecular formula C12H13N3O2 B2961158 4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine CAS No. 130035-55-1

4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine

Cat. No.: B2961158
CAS No.: 130035-55-1
M. Wt: 231.255
InChI Key: SLTWEZDKMKRHHE-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine is a pyrimidine derivative characterized by a central pyrimidine ring substituted with a methyl group at position 6, an amine at position 2, and a 4-methoxyphenoxy moiety at position 2.

Properties

IUPAC Name

4-(4-methoxyphenoxy)-6-methylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-8-7-11(15-12(13)14-8)17-10-5-3-9(16-2)4-6-10/h3-7H,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTWEZDKMKRHHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine typically involves the condensation of 4-methoxyphenol with 2,6-dichloropyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction. The resulting intermediate is then subjected to further reactions to introduce the amine group at the 2-position of the pyrimidine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Amine Group Reactivity

The 2-amino group participates in:

  • Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) in DMF/K₂CO₃ to form N-alkyl derivatives .

  • Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) under basic conditions .

Example Reaction :
4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine + Benzyl bromide → N-Benzyl derivative (43% yield) .

Methoxyphenoxy Group Modifications

The 4-methoxyphenoxy moiety undergoes:

  • Demethylation : HI or BBr₃ cleaves the methoxy group to yield a phenol derivative .

  • Electrophilic Substitution : Nitration or sulfonation at the para position of the phenoxy ring.

Cross-Coupling Reactions

The pyrimidine core participates in Pd-catalyzed couplings:

  • Suzuki-Miyaura : Reacts with boronic acids (e.g., pyridin-3-ylboronic acid) to form biaryl derivatives .

  • Buchwald-Hartwig Amination : Couples with aryl halides (e.g., 2,4-dimethylbromobenzene) to generate N-aryl analogs .

Reaction TypeConditionsYieldSource
Suzuki CouplingPd(PPh₃)₂Cl₂, Na₂CO₃, 78°C74%
Buchwald-HartwigPdCl₂(PPh₃)₂, xantphos35–82%

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, forming methylphenol and pyrimidine fragments .

  • Hydrolytic Sensitivity : Stable in neutral water but degrades under acidic/basic conditions via cleavage of the phenoxy group .

Analytical Characterization

Key methods for reaction monitoring:

  • HPLC : Quantifies residual reactants (e.g., ADCP ≤0.1% ).

  • NMR : Confirms substitution patterns (e.g., δ 8.2 ppm for pyrimidine H, δ 3.8 ppm for OCH₃ ).

Comparative Reactivity

DerivativeReaction SiteKey Difference
4-Methoxy-6-methylLess steric hindranceHigher electrophilic substitution
4-Ethoxy analogsIncreased lipophilicityAltered solubility profile

Scientific Research Applications

4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a kinase inhibitor.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Key structural analogs (Table 1) share the 6-methylpyrimidin-2-amine core but differ in substituents at position 3. These variations significantly influence physicochemical properties such as melting point, solubility, and stability.

Table 1: Structural Analogs and Physical Properties

Compound Name Substituent at Position 4 Melting Point (°C) Key Features Reference
4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine 4-Methoxyphenoxy Not reported Electron-rich aryl ether group Target
4-(3-Aminoazetidin-1-yl)-6-methylpyrimidin-2-amine (13a) 3-Aminoazetidin-1-yl 204.7–206.5 Azetidine ring; basic amine
4-Methyl-6-phenylpyrimidin-2-amine Phenyl Not reported Hydrophobic phenyl group
4-(2,4-Dichloro-5-methoxyphenyl)-6-methylpyrimidin-2-amine 2,4-Dichloro-5-methoxyphenyl Not reported Chlorine atoms enhance lipophilicity
4-(4-Methoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine 4-Methoxyphenyl and 4-methylphenyl Not reported Dual aryl substitution
N-(4-Methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine N-(4-Methoxyphenyl) and phenyl Not reported Bulky N-aryl substitution

Key Observations:

  • Thermal Stability : Azetidine-containing analogs (e.g., 13a) exhibit higher melting points (~205°C), suggesting strong intermolecular interactions (e.g., hydrogen bonding) compared to aryl-substituted derivatives .
  • Lipophilicity: Chlorinated analogs (e.g., ) may exhibit enhanced membrane permeability due to halogenation, whereas the target compound's methoxyphenoxy group balances hydrophilicity and lipophilicity.

Biological Activity

4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine, a compound with potential pharmacological applications, has gained attention due to its diverse biological activities. This article reviews its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Structure and Synthesis

The compound belongs to the class of pyrimidine derivatives, which are known for their versatile biological activities. The synthesis of this compound can be achieved through various methods, including Buchwald-Hartwig amination protocols, which facilitate the formation of N-aryl derivatives with moderate to good yields .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Kinase Inhibition : This compound has shown potential as an inhibitor of various kinases, including Bcr-Abl and GSK3, which are critical in cancer and metabolic pathways .
  • Antitumor Activity : Preliminary studies indicate that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound demonstrated inhibition rates exceeding 90% against melanoma and prostate cancer cells .

Structure-Activity Relationships (SAR)

The SAR analysis reveals that modifications in the substituents on the pyrimidine ring significantly influence the biological activity. For example:

  • The presence of methoxy groups enhances the compound's affinity for its targets.
  • Substitutions at the 4-position of the phenyl ring have been shown to modulate agonist potency at serotonin receptors, indicating that electronic and steric factors play a crucial role in determining activity .

Case Studies

Several studies have highlighted the efficacy of this compound and its analogs:

  • Antitumor Efficacy : A study evaluating a series of pyrimidine derivatives found that compounds similar to this compound exhibited IC50 values in the low nanomolar range against various cancer cell lines, outperforming traditional chemotherapeutics like Sunitinib .
    Cell LineInhibition Rate (%)IC50 (μM)
    A549100.078.99
    HepG299.986.92
    DU14599.937.89
    MCF7100.398.26
  • Anti-inflammatory Properties : Compounds derived from this scaffold have been reported to exhibit anti-inflammatory effects by inhibiting COX-2 activity with IC50 values comparable to established anti-inflammatory drugs .

Q & A

Basic: What are the standard synthetic protocols for 4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves a multi-step condensation reaction. A representative method includes refluxing (E)-1-(4-methoxyphenoxy)-3-aryl-prop-2-en-1-ones with guanidine nitrate in ethanol, followed by the dropwise addition of lithium hydroxide in water. The reaction is refluxed for 4–6 hours, and the product is isolated via ice-cold water precipitation and purified using silica gel column chromatography with ethyl acetate/petroleum ether (2:8 ratio) . Optimization may involve adjusting the molar ratio of guanidine nitrate to enone intermediates (e.g., 1:1.2) or testing alternative bases (e.g., KOH) to improve cyclization efficiency.

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to confirm substitution patterns, particularly the methoxyphenoxy group (δ ~3.8 ppm for OCH3_3) and pyrimidine ring protons (δ ~6.5–8.5 ppm) .
  • X-ray Crystallography : Resolves intramolecular interactions, such as N–H⋯N hydrogen bonds (bond length ~2.1–2.3 Å) and dihedral angles between aromatic rings (e.g., 12.8° for phenyl-pyrimidine torsion) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+^+ at m/z 298.1) .

Advanced: How can structural discrepancies between computational models and experimental crystallographic data be resolved?

Answer:
Discrepancies often arise in dihedral angles or hydrogen-bonding networks. For example, X-ray data may show a pyrimidine-phenyl dihedral angle of 12.8°, while DFT calculations predict 8.5° due to solvent effects or crystal packing forces . To resolve this:

Perform periodic boundary condition (PBC) DFT simulations incorporating crystal lattice parameters.

Compare experimental vs. calculated Hirshfeld surfaces to identify weak interactions (e.g., C–H⋯π bonds) missed in gas-phase models .

Validate with temperature-dependent XRD to assess thermal motion effects on torsion angles.

Advanced: What strategies are effective in designing biological activity studies for this compound?

Answer:

  • Structure-Activity Relationship (SAR) : Modify the methoxyphenoxy group (e.g., replace OCH3_3 with Cl or CF3_3) to test antimicrobial potency against Gram-positive bacteria (e.g., S. aureus MIC assays) .
  • Docking Studies : Use AutoDock Vina to predict binding to bacterial dihydrofolate reductase (DHFR), focusing on pyrimidine-amine interactions with active-site residues (e.g., Asp27, Leu5) .
  • In Vivo Toxicity : Assess hepatotoxicity via ALT/AST levels in rodent models after 14-day oral administration (dose range: 10–100 mg/kg) .

Advanced: How can computational reaction design accelerate the synthesis of novel analogs?

Answer:

  • Reaction Pathway Prediction : Use Gaussian 16 with M06-2X/6-31G(d) to model cyclization barriers for intermediates, identifying rate-limiting steps (e.g., enolate formation) .
  • Machine Learning (ML) : Train models on existing pyrimidine synthesis datasets (e.g., Reaxys) to predict optimal solvents (e.g., DMF vs. ethanol) for new substituents .
  • High-Throughput Screening (HTS) : Combine DFT-predicted reaction coordinates with robotic liquid handling to test 96 reaction conditions in parallel .

Advanced: What role do non-covalent interactions (e.g., C–H⋯π bonds) play in crystal packing and stability?

Answer:
In the crystal lattice, weak C–H⋯π interactions (distance ~3.0 Å) between methyl groups and adjacent aromatic rings contribute to layer stacking along the c-axis . These interactions can be quantified via:

Hirshfeld Surface Analysis : Visualize contact percentages (e.g., H⋯C contacts: 25% of total surface).

Thermogravimetric Analysis (TGA) : Compare melting points of polymorphs (e.g., Form I: 249°C vs. Form II: 242°C) to correlate packing efficiency with thermal stability .

Basic: What purification methods are recommended for isolating this compound from byproducts?

Answer:

  • Column Chromatography : Use silica gel (100–200 mesh) with ethyl acetate/petroleum ether gradients (5–20% EA) to separate unreacted enones .
  • Recrystallization : Dissolve crude product in hot ethanol (70°C) and cool to −20°C overnight to yield needle-shaped crystals (>99% purity) .
  • Centrifugal Partition Chromatography (CPC) : Employ for scale-up (≥10 g) with a heptane/ethyl acetate/water (5:3:2) solvent system .

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